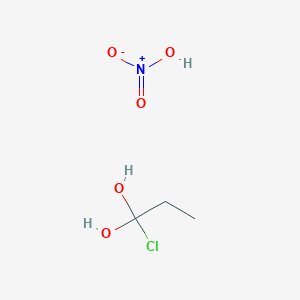

1-Chloropropane-1,1-diol;nitric acid

Description

Properties

CAS No. |

113818-13-6 |

|---|---|

Molecular Formula |

C3H8ClNO5 |

Molecular Weight |

173.55 g/mol |

IUPAC Name |

1-chloropropane-1,1-diol;nitric acid |

InChI |

InChI=1S/C3H7ClO2.HNO3/c1-2-3(4,5)6;2-1(3)4/h5-6H,2H2,1H3;(H,2,3,4) |

InChI Key |

NTGAEQAGKUWASY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(O)(O)Cl.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloropropane 1,1 Diol and Its Nitrated Derivatives

Advanced Synthetic Strategies for Organic Nitrate (B79036) Esters

The conversion of the hydroxyl groups of 1-chloropropane-1,1-diol to nitrate esters involves esterification with nitric acid or a related nitrating agent.

The most common method for synthesizing nitrate esters is the direct esterification of an alcohol with nitric acid, typically in the presence of a strong dehydrating agent like sulfuric acid. This combination, often referred to as "mixed acid," generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The alcohol's oxygen atom acts as a nucleophile, attacking the nitronium ion.

This method is widely used in the industrial production of well-known nitrate esters. For example, reacting glycerol (B35011) with excess concentrated nitric and sulfuric acids produces the trinitrate ester, nitroglycerin. Similarly, cellulose (B213188) is nitrated to produce nitrocellulose (guncotton). The reaction is generally reversible, and the presence of a strong acid catalyst is crucial to drive the equilibrium towards the formation of the nitrate ester and water.

For a polyol like 1-chloropropane-1,1-diol, achieving selective nitration (mono- vs. di-nitrate) presents a significant challenge. The development of chemo- and regioselective protocols is essential to control the degree of esterification. While specific protocols for geminal diols are not extensively detailed, principles from the selective esterification of other polyols can be applied.

The regioselectivity of esterification is governed by factors such as steric hindrance, electronic effects, and potential intramolecular interactions like hydrogen bonding. acs.org For vicinal diols in monosaccharides, selective mono-esterification has been achieved using Mitsunobu reaction conditions, with selectivity dictated by the substrate's stereochemistry. acs.orgnih.gov Other methods for selective monoesterification of diols employ peptide coupling agents (e.g., TBTU, TATU) where the choice of base and coupling agent can direct the outcome. organic-chemistry.org

Applying these principles to 1-chloropropane-1,1-diol, one could hypothesize that controlling reaction conditions—such as using a stoichiometric amount of the nitrating agent at low temperatures—could favor the formation of the mono-nitrate. The two hydroxyl groups on the same carbon are sterically similar, making differentiation difficult, but subtle electronic differences or the use of bulky catalysts could potentially induce selectivity.

To overcome the harsh and hazardous conditions of traditional mixed-acid nitrations, modern, milder methods have been developed. A notable example is nitrodesilylation, which offers an environmentally friendlier route to nitrate esters.

This method involves the reaction of a silyl (B83357) ether (formed by protecting the alcohol with a silyl group) with dinitrogen pentoxide (N₂O₅) in an inert solvent. The N₂O₅ cleaves the silicon-oxygen bond to yield the desired nitrate ester and a silyl nitrate co-product. A key advantage of this approach is that it avoids the use of strong acids, making it suitable for acid-sensitive substrates. Furthermore, the reaction proceeds cleanly and in good yield without the liberation of acidic byproducts, which simplifies disposal and reduces environmental impact.

Mechanistic Investigations of the Reaction Between 1 Chloropropane 1,1 Diol and Nitric Acid

Formation of the Active Nitrating Species and Reaction Kinetics

The initial phase of the reaction is governed by the generation of a potent electrophile from nitric acid and the kinetics of associated decomposition reactions. The composition of the acidic medium plays a pivotal role in these processes.

In the presence of a strong acid catalyst, such as sulfuric acid, nitric acid is protonated. masterorganicchemistry.comdocbrown.info This protonation converts the hydroxyl group into a better leaving group (water), facilitating the formation of the highly reactive and electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comjove.com This species is the primary agent responsible for the nitration of alcohols. rsc.org

The generation of the nitronium ion is an equilibrium process, as illustrated by the following reactions:

Protonation of Nitric Acid: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻

Formation of Nitronium Ion: H₂NO₃⁺ ⇌ NO₂⁺ + H₂O

Table 1: Equilibrium Constants for Nitronium Ion Formation in Different Acid Systems

| Acid System | Equilibrium Constant (K) | Temperature (°C) |

|---|---|---|

| HNO₃ / H₂SO₄ | High | 25 |

| HNO₃ / H₂O | Low | 25 |

Note: The values in this table are illustrative and intended to show relative trends.

Nitric acid can undergo thermal decomposition, particularly in strongly acidic media and at elevated temperatures. aidic.itresearchgate.net This decomposition is a complex process that can compete with the primary nitration reaction and has significant implications for the safety and selectivity of the process. semanticscholar.orgcetjournal.it The decomposition can generate various nitrogen oxides (e.g., N₂O₄, N₂O₅), which can also act as nitrating agents, albeit generally less reactive than the nitronium ion. rsc.org

The decomposition of nitric acid is an exothermic process and can lead to thermal runaway if not properly controlled. semanticscholar.org The kinetics of this decomposition are influenced by factors such as temperature, the concentration of nitric and sulfuric acids, and the presence of water. aidic.itresearchgate.net Water can inhibit the generation of N₂O₅, a key intermediate in the decomposition pathway, thereby slowing the decomposition rate. researchgate.net

Key Thermodynamic Parameters for Nitric Acid Decomposition:

Enthalpy of Decomposition (ΔH_decomp): Exothermic

Activation Energy (Ea): Varies with conditions, but significant

The interplay between the kinetics of nitronium ion formation and nitric acid decomposition is critical. Optimal conditions for nitration seek to maximize the rate of formation of the nitronium ion while minimizing the rate of nitric acid decomposition.

Detailed Reaction Mechanisms for Nitration of Geminal Diols

The nitration of a geminal diol like 1-chloropropane-1,1-diol proceeds through a series of well-defined steps involving nucleophilic attack, formation of intermediates, and subsequent transformations.

The core mechanistic step is the nucleophilic attack of one of the hydroxyl groups of 1-chloropropane-1,1-diol on the highly electrophilic nitronium ion (NO₂⁺). The oxygen atoms of the hydroxyl groups possess lone pairs of electrons, rendering them nucleophilic.

Mechanism Step 1: Nucleophilic Attack The reaction is initiated by the attack of a hydroxyl oxygen on the nitrogen atom of the nitronium ion, leading to the formation of a C-O-N bond. This step results in a protonated nitrate (B79036) ester intermediate.

Following the initial nucleophilic attack, the reaction proceeds through a series of intermediates and transition states. The initial product is a protonated species which then loses a proton to form a nitrate ester. researchgate.net Given the presence of two hydroxyl groups, the reaction can potentially proceed to form a dinitrate.

Proposed Intermediates:

Protonated Nitrate Ester: The immediate product of the nucleophilic attack. It is highly unstable and readily deprotonates.

Mononitrate Ester: Formed after the loss of a proton from the initial adduct.

Dinitrate Ester: Formed if the second hydroxyl group undergoes a similar nitration sequence.

The transition states in this pathway are high-energy, transient structures. For instance, the transition state for the initial nucleophilic attack would involve the partial formation of the O-N bond and a partial positive charge on the attacking oxygen atom.

The structure of the geminal diol has a profound impact on its reactivity. Geminal diols exist in equilibrium with their corresponding aldehyde or ketone forms. wikipedia.orgresearcher.life The position of this equilibrium is heavily influenced by the nature of the substituents on the carbon atom bearing the hydroxyl groups. wikipedia.org

In the case of 1-chloropropane-1,1-diol, the presence of the electron-withdrawing chlorine atom on the same carbon atom that bears the two hydroxyl groups is significant. Electron-withdrawing groups tend to stabilize the geminal diol form relative to the corresponding aldehyde (propanal in this case). youtube.comresearchgate.net This stabilization increases the concentration of the diol available for reaction.

However, the electron-withdrawing nature of the chlorine atom also decreases the nucleophilicity of the hydroxyl groups through an inductive effect. This would be expected to decrease the rate of the nucleophilic attack on the nitronium ion compared to an unsubstituted geminal diol. Therefore, there is a trade-off between the stability of the reactant and the nucleophilicity of the reacting groups.

The steric hindrance around the hydroxyl groups can also play a role. In 1-chloropropane-1,1-diol, the ethyl group and chlorine atom may provide some steric hindrance, potentially influencing the approach of the nitrating agent.

Kinetic and Mechanistic Studies of Nitration in Halogenated Diol Systems

Detailed kinetic and mechanistic studies on the nitration of halogenated diols, and specifically 1-chloropropane-1,1-diol, are not extensively documented in publicly available literature. However, by drawing parallels with the well-established principles of alcohol nitration and considering the electronic effects of the halogen substituent, a theoretical framework for the reaction mechanism and kinetics can be constructed. The following sections explore the expected kinetic parameters, energetic considerations, and the role of solvents and catalysts in this system.

The nitration of an alcohol with nitric acid is fundamentally an esterification reaction. The process is typically acid-catalyzed, often with the use of a stronger acid like sulfuric acid, to generate the highly electrophilic nitronium ion (NO₂⁺). The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the nitronium ion.

For the reaction of 1-chloropropane-1,1-diol, the reaction would proceed as follows:

Formation of the Nitronium Ion: 2 HNO₃ ⇌ H₂NO₃⁺ + NO₃⁻ H₂NO₃⁺ → NO₂⁺ + H₂O (This equilibrium is shifted to the right in the presence of a dehydrating agent like concentrated H₂SO₄)

Nucleophilic Attack: One of the hydroxyl groups of 1-chloropropane-1,1-diol attacks the nitronium ion.

Deprotonation: A base (e.g., H₂O or HSO₄⁻) removes a proton from the oxonium ion intermediate to yield the nitrate ester.

The reaction rate is expected to be dependent on the concentrations of both the diol and the active nitrating species. Therefore, the rate law can be hypothetically expressed as:

Rate = k [1-Chloropropane-1,1-diol] [NO₂⁺]

The presence of the electron-withdrawing chlorine atom on the same carbon as the hydroxyl groups is anticipated to decrease the nucleophilicity of the oxygen atoms. This inductive effect would likely lead to a lower rate constant (k) for the nitration of 1-chloropropane-1,1-diol compared to its non-halogenated counterpart, propane-1,1-diol.

Table 1: Hypothetical Rate Constants and Reaction Orders for Diol Nitration

| Reactant | Expected Order w.r.t. Diol | Expected Order w.r.t. Nitrating Species (NO₂⁺) | Relative Rate Constant (k) |

|---|---|---|---|

| Propane-1,1-diol | 1 | 1 | k_ref |

| 1-Chloropropane-1,1-diol | 1 | 1 | < k_ref |

The activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide insight into the energy profile and the transition state of the reaction. For the nitration of 1-chloropropane-1,1-diol, the reaction coordinate diagram would feature a transition state where the O-N bond is partially formed.

The electron-withdrawing nature of the chlorine atom, while decreasing the nucleophilicity of the hydroxyl groups, would also stabilize the partial positive charge that develops on the oxygen atom in the transition state. This stabilization could potentially lower the activation energy compared to what might be expected from the inductive effect alone. However, without experimental data, the precise activation energy remains speculative.

Table 2: Estimated Activation Parameters for the Nitration of 1-Chloropropane-1,1-diol

| Parameter | Expected Value/Sign | Justification |

|---|---|---|

| Activation Energy (Ea) | Positive | Energy barrier must be overcome for the reaction to occur. |

| Enthalpy of Activation (ΔH‡) | Positive | Related to the energy required to reach the transition state. |

| Entropy of Activation (ΔS‡) | Negative | Two reactant molecules combine to form a more ordered transition state. |

| Enthalpy of Reaction (ΔH_rxn) | Negative | Esterification is typically an exothermic process. |

The choice of solvent can significantly influence the rate and outcome of the nitration reaction. Polar aprotic solvents are often employed in nitration reactions as they can solvate the ionic intermediates and reagents. For the nitration of chlorinated propanediols, a solvent that can dissolve both the diol and the nitrating agent would be ideal. Inert solvents such as dichloromethane (B109758) or chloroform (B151607) could be suitable.

The use of a strong acid catalyst, such as sulfuric acid, is common in alcohol nitration. Sulfuric acid serves two primary roles: it protonates nitric acid to facilitate the formation of the nitronium ion, and it acts as a dehydrating agent, sequestering the water produced during the reaction and shifting the equilibrium towards the products.

Lewis acids could also potentially be employed as catalysts. A Lewis acid could coordinate to the oxygen atom of a hydroxyl group, increasing its electrophilicity and making it more susceptible to attack by the nitrating agent.

In the context of 1-chloropropane-1,1-diol, the gem-diol functionality itself is in equilibrium with the corresponding aldehyde (propanal) and water. The presence of a strong acid catalyst could influence this equilibrium. However, the electron-withdrawing effect of the adjacent chlorine atom would be expected to stabilize the gem-diol form, making it more resistant to dehydration to the aldehyde compared to a non-halogenated gem-diol.

Advanced Spectroscopic Characterization of 1 Chloropropane 1,1 Diol and Its Nitrated Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The geminal diol, or gem-diol, is a functional group with two hydroxyl (-OH) groups attached to the same carbon atom. wikipedia.org In 1-chloropropane-1,1-diol, this group is located at the C1 position. The chemical shifts in both ¹H and ¹³C NMR spectra are highly characteristic.

In the ¹H NMR spectrum , the proton on the gem-diol carbon (H1) is expected to appear as a triplet, due to coupling with the adjacent methylene (B1212753) (CH₂) group. Its chemical shift is influenced by the two electronegative oxygen atoms and the chlorine atom, typically placing it in the range of 4.5-5.5 ppm. The hydroxyl protons of the gem-diol often present as a broad singlet, though its chemical shift can vary depending on solvent, concentration, and temperature. nih.gov The other protons on the propyl chain (H2 and H3) show predictable patterns based on their proximity to the chloro and diol groups. docbrown.info

In the ¹³C NMR spectrum , the carbon atom of the gem-diol moiety (C1) is significantly deshielded by the two attached oxygen atoms, resulting in a resonance in the 90-100 ppm range. researchgate.net The presence of the chlorine atom on the same carbon further influences this shift. The remaining carbons of the propyl chain (C2 and C3) resonate at higher fields (lower ppm values), with the C2 carbon being more deshielded than the terminal C3 methyl carbon due to the inductive effect of the C1 substituents. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Chloropropane-1,1-diol Predicted values are based on analysis of similar structures and substituent effects.

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| CH (OH)₂Cl | 4.8 - 5.2 | Triplet (t) | 92 - 98 |

| CH₂ | 1.8 - 2.1 | Sextet | 28 - 33 |

| CH₃ | 0.9 - 1.2 | Triplet (t) | 10 - 13 |

| OH | Variable (e.g., 2.0-4.0) | Singlet (s, broad) | - |

Characterization of Organic Nitrate (B79036) Ester Linkages using NMR

The reaction of 1-chloropropane-1,1-diol with nitric acid results in the formation of an organic nitrate ester (-ONO₂). This transformation causes a significant downfield shift (deshielding) for the nuclei near the new functional group. dtic.mil

If one of the hydroxyl groups is converted to a nitrate ester, forming 1-chloropropane-1,1-diol mononitrate, the proton on C1 (H1) would experience a substantial downfield shift, potentially to the 5.5-6.5 ppm range. Similarly, the C1 carbon resonance in the ¹³C NMR spectrum would also shift further downfield. This deshielding effect is a key indicator of successful nitration. dtic.mil The formation of a nitrate ester can be confirmed by observing these characteristic shifts. rsc.org

Table 2: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts upon Nitration Illustrates the expected downfield shift for the C1 position after conversion to a mono-nitrate ester.

| Position | Structure | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

| C1 | 1-Chloropropane-1,1-diol | 4.8 - 5.2 | 92 - 98 |

| C1 | 1-Chloro-1-nitrato-propan-1-ol | 5.8 - 6.4 | 100 - 108 |

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

For unambiguous structural confirmation, two-dimensional (2D) NMR techniques are employed to map out the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For a nitrated derivative of 1-chloropropane-1,1-diol, a COSY spectrum would show a cross-peak connecting the H1 proton signal with the H2 methylene proton signals, and another cross-peak connecting the H2 protons with the H3 methyl protons, confirming the -CH-CH₂-CH₃ spin system of the propyl backbone. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond C-H coupling). youtube.com An HSQC spectrum would show a correlation between the H1 signal and the C1 signal, H2 signals with the C2 signal, and H3 signals with the C3 signal, allowing for definitive assignment of each carbon in the chain. sdsu.edu

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on the functional groups present. libretexts.org

The vibrational spectrum of 1-chloropropane-1,1-diol is dominated by the features of its hydroxyl groups.

O-H Stretching: A strong, broad absorption band is typically observed in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibrations of the diol. rsc.org

C-O Stretching: The C-O single bond stretching vibrations of the diol give rise to strong bands in the IR spectrum, typically in the 1000-1200 cm⁻¹ region. rsc.org

Geminal diols exist in equilibrium with their corresponding aldehyde (in this case, 1-chloropropanal) and water. wikipedia.org While the equilibrium may favor the diol, a small amount of the aldehyde might be present, which would give rise to a very strong C=O (carbonyl) stretching band in the IR spectrum around 1700-1740 cm⁻¹. The absence or presence of this band can provide information about the state of the equilibrium.

The introduction of a nitrate ester group (-ONO₂) upon reaction with nitric acid produces several intense and highly characteristic bands in both IR and Raman spectra, providing clear evidence of nitration. dtic.mil

Asymmetric NO₂ Stretching (ν_as(NO₂)): This mode results in a very strong absorption band in the IR spectrum, typically found between 1620 and 1660 cm⁻¹. researchgate.net This is one of the most prominent and reliable indicators of a nitrate ester.

Symmetric NO₂ Stretching (ν_s(NO₂)): Another strong IR absorption appears between 1270 and 1300 cm⁻¹. researchgate.net

O-N Stretching (ν(O-N)): A band of medium to strong intensity is observed in the 830-870 cm⁻¹ region.

In Raman spectroscopy, the symmetric NO₂ stretching mode is often the most intense peak, while the asymmetric stretch is weaker. researchgate.netresearchgate.net The presence of these distinct bands confirms the successful incorporation of the nitrate ester functionality onto the 1-chloropropane-1,1-diol backbone.

Table 3: Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical IR Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-O Stretch | 1000 - 1200 | Strong | |

| Nitrate Ester (-ONO₂) | Asymmetric NO₂ Stretch | 1620 - 1660 | Very Strong |

| Symmetric NO₂ Stretch | 1270 - 1300 | Strong | |

| O-N Stretch | 830 - 870 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the molecular confirmation and structural elucidation of organic compounds. Its application to 1-chloropropane-1,1-diol and its nitrated derivatives provides definitive evidence of molecular weight and offers deep insights into the compound's stability and chemical bonds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For a compound such as the dinitrate ester of 1-chloropropane-1,1-diol, HRMS is essential for confirming its elemental formula (C₃H₅ClN₂O₈). The technique allows for the differentiation of the molecular ion from other potential ions of the same integer mass, thereby providing a high degree of confidence in the compound's identity. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in two distinct molecular ion peaks separated by two mass units, a signature that is readily observable with HRMS.

Below is a table detailing the calculated theoretical exact masses for the parent diol and its dinitrate derivative, which would be compared against experimental HRMS data for verification.

Theoretical Exact Masses for 1-Chloropropane-1,1-diol and its Dinitrate Derivative

| Compound | Formula | Ion Species | Isotope | Calculated m/z |

|---|---|---|---|---|

| 1-Chloropropane-1,1-diol | C₃H₇ClO₂ | [M]⁺ | ³⁵Cl | 110.01366 |

| 1-Chloropropane-1,1-diol | C₃H₇ClO₂ | [M]⁺ | ³⁷Cl | 112.01071 |

| 1-Chloro-1,1-bis(nitrooxy)propane | C₃H₅ClN₂O₈ | [M+H]⁺ | ³⁵Cl | 232.98042 |

| 1-Chloro-1,1-bis(nitrooxy)propane | C₃H₅ClN₂O₈ | [M+H]⁺ | ³⁷Cl | 234.97747 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways of Complex Organic Nitrates

Tandem Mass Spectrometry (MS/MS) is an essential technique for structural elucidation, particularly for complex molecules like organic nitrates. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides a fragmentation fingerprint that is unique to the molecule's structure.

The fragmentation of organic nitrates is complex and can involve multiple competing pathways. researchgate.net For nitrated 1-chloropropane-1,1-diol, the fragmentation patterns are influenced by the presence of both the chloro and nitrate functional groups. researchgate.netrsc.org Common fragmentation pathways for organic nitrates include the loss of radicals such as •NO₂ and •OH, or neutral molecules like HNO₂. researchgate.net The presence of a chlorine atom introduces additional fragmentation channels, such as the loss of a •Cl radical or a neutral HCl molecule. docbrown.info

By analyzing the MS/MS spectrum, a plausible fragmentation scheme can be constructed, revealing the connectivity of atoms within the molecule. This information is critical for distinguishing between isomers and confirming the proposed structure.

Plausible MS/MS Fragmentations for Protonated 1-Chloro-1,1-bis(nitrooxy)propane ([C₃H₅ClN₂O₈+H]⁺)

| Precursor Ion (m/z) | Neutral Loss | Lost Fragment | Product Ion (m/z) | Plausible Product Ion Structure |

|---|---|---|---|---|

| 232.98 | HNO₃ | 63.00 | 169.98 | [C₃H₅ClO₅N]⁺ |

| 232.98 | •NO₂ | 46.01 | 186.97 | [C₃H₆ClO₆N]⁺ |

| 169.98 | HNO₃ | 63.00 | 106.98 | [C₃H₅ClO₂]⁺ |

| 169.98 | •Cl | 34.97 | 135.01 | [C₃H₅NO₅]⁺ |

| 106.98 | CO | 27.99 | 78.99 | [C₂H₅Cl]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Identifying Geminal Diol Adducts and Derivatives

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar, thermally labile, or non-volatile compounds like geminal diols and their derivatives. nih.gov It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, making it ideal for determining molecular weight. nih.gov

A key feature of ESI-MS is its ability to detect non-covalent adducts. Molecules can form adducts with cations present in the solvent or buffer, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺). The detection of these adducts provides additional confirmation of the molecular weight of the analyte. For geminal diols, which can be transient, ESI-MS offers a gentle method of ionization that can preserve their structure for detection. nih.govrsc.org The analysis of 1-chloropropane-1,1-diol by ESI-MS would be expected to show a prominent protonated molecule as well as various adducts, confirming its molecular mass.

Expected ESI-MS Adducts of 1-Chloropropane-1,1-diol (C₃H₇ClO₂)

| Adduct Ion | Formula | Calculated m/z (³⁵Cl) |

|---|---|---|

| [M+H]⁺ | [C₃H₈ClO₂]⁺ | 111.02093 |

| [M+Na]⁺ | [C₃H₇ClO₂Na]⁺ | 133.00288 |

| [M+K]⁺ | [C₃H₇ClO₂K]⁺ | 148.97682 |

| [M+NH₄]⁺ | [C₃H₁₁ClO₂N]⁺ | 128.04731 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, as well as the conformation and packing of molecules in the crystal lattice.

Despite its power, a comprehensive search of crystallographic databases indicates that no crystal structure has been publicly reported for 1-chloropropane-1,1-diol or its nitrated derivatives. The inherent instability of many geminal diols, which exist in equilibrium with their corresponding aldehyde and water, can make them challenging to crystallize. Similarly, organic nitrates can be energetic and thermally sensitive, adding another layer of difficulty to the growth of high-quality single crystals suitable for X-ray diffraction.

Were a crystal structure to be obtained, it would provide invaluable data. For 1-chloropropane-1,1-diol, it would confirm the geminal diol structure, reveal the C-Cl and C-O bond lengths, and detail any intermolecular hydrogen bonding interactions between the hydroxyl groups. For a nitrated derivative, the structure would elucidate the geometry of the nitrate groups and their orientation relative to the propyl backbone, providing a complete and unambiguous picture of the molecule's solid-state architecture.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Chemistry Methodologies for Synthesis and Nitration

The future of chemical synthesis lies in the adoption of sustainable and environmentally benign practices. For compounds like 1-Chloropropane-1,1-diol and its subsequent nitration, a shift away from traditional methods is imperative. Green chemistry principles offer a framework for this transition, emphasizing waste reduction, energy efficiency, and the use of renewable resources. divyarasayan.orglongdom.org

Key areas for future research include:

Renewable Feedstocks: Investigating the use of biomass-derived starting materials to produce 1-Chloropropane-1,1-diol would be a significant step towards sustainability. longdom.org This approach aligns with the broader goal of reducing reliance on petrochemicals. divyarasayan.org

Safer Solvents: Traditional organic solvents are often toxic and volatile. divyarasayan.org Future methodologies should focus on the use of greener alternatives such as water, supercritical fluids (like CO2), or ionic liquids, which can reduce the environmental impact of the synthesis and nitration processes. longdom.org

Energy Efficiency: Exploring alternative energy sources like microwave or ultrasonic irradiation could lead to faster reaction times and reduced energy consumption compared to conventional heating methods.

The development of sustainable chlorination and nitration processes, while challenging, is crucial for the future of the chemical industry. researchgate.netnih.gov Continuous flow reactors, for instance, offer precise control over reaction conditions, potentially leading to higher yields and selectivity while minimizing waste. longdom.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Nitration of Chlorinated Geminal Diols

Catalysis is at the heart of modern chemical synthesis, enabling reactions to proceed under milder conditions with greater control. longdom.org For the nitration of chlorinated geminal diols, the development of novel catalytic systems is a promising area of research.

Future research in this domain could focus on:

Homogeneous and Heterogeneous Catalysis: Both homogeneous and heterogeneous catalysts can be employed to facilitate the nitration process. longdom.org The choice of catalyst will depend on factors such as desired selectivity, ease of separation, and reusability.

Lewis Acid Catalysis: The use of Lewis acids, such as those based on aluminum or other metals, has shown promise in promoting nitration reactions under non-acidic conditions. researchgate.netugto.mx This could be particularly beneficial for sensitive substrates like geminal diols.

Organocatalysis: The development of metal-free organocatalysts for nitration would be a significant advancement in green chemistry. These catalysts are often less toxic and more environmentally friendly than their metal-based counterparts.

Nanocatalysts: The unique properties of nanomaterials could be harnessed to create highly active and selective catalysts for the nitration of chlorinated compounds.

The table below outlines potential catalytic systems and their advantages for future exploration:

| Catalytic System | Potential Advantages | Key Research Focus |

| Lewis Acids (e.g., Al(NO3)3) | Mild reaction conditions, high selectivity. researchgate.net | Optimization of catalyst loading and reaction parameters. |

| Iodine(III)-based Systems | Electrophilic introduction of nitro groups under non-acidic conditions. researchgate.netugto.mx | Understanding the reaction mechanism and expanding the substrate scope. |

| Solid Acid Catalysts | Ease of separation, reusability, potential for continuous flow processes. | Development of robust and highly active solid acid catalysts. |

| Enzyme-based Catalysts | High selectivity, environmentally benign. | Discovery and engineering of enzymes capable of nitration. |

Advanced Computational Modeling for Predictive Reactivity and Rational Design of Related Compounds

Computational chemistry has become an indispensable tool in modern chemical research. For a compound like 1-Chloropropane-1,1-diol and its derivatives, computational modeling can provide valuable insights into their reactivity, stability, and potential applications.

Future research directions in this area include:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the reaction mechanism of the nitration process, helping to identify key intermediates and transition states. ugto.mx This knowledge can be used to optimize reaction conditions and design more efficient catalysts.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the behavior of these molecules in different environments, such as in solution or at interfaces. This can provide insights into their solubility, aggregation, and transport properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the properties and activities of related compounds based on their molecular structure. This can accelerate the discovery of new compounds with desired characteristics.

By combining computational modeling with experimental studies, researchers can gain a deeper understanding of the chemistry of chlorinated geminal diols and their nitrated derivatives, leading to the rational design of new materials with tailored properties.

Innovations in Analytical Techniques for Trace Analysis and Characterization of Novel Organic Nitrates

The ability to detect and quantify organic nitrates at trace levels is crucial for both research and industrial applications. As new compounds are synthesized, the development of innovative analytical techniques becomes increasingly important. researchgate.net

Future research in this area should focus on:

Greener Analytical Methods: The principles of green chemistry are also applicable to analytical methods. mdpi.com This includes reducing solvent consumption, minimizing waste, and using less hazardous reagents. mdpi.com

Advanced Separation Techniques: Techniques like ion chromatography, liquid chromatography, and gas chromatography coupled with mass spectrometry (GC-MS) are powerful tools for the separation and identification of organic nitrates. nih.govmdpi.com Future innovations could focus on improving the sensitivity and resolution of these methods. mdpi.com

Novel Detection Methods: The development of new detectors with enhanced selectivity for organic nitrates would be a significant advancement. This could include electrochemical sensors, spectroscopic methods, and mass spectrometry-based approaches. mdpi.comcopernicus.org

Sample Preparation: Innovations in sample preparation techniques, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), can help to pre-concentrate analytes and remove interfering substances, leading to more accurate and reliable measurements. mdpi.comnih.gov

The table below summarizes some emerging analytical techniques and their potential applications for the analysis of novel organic nitrates:

| Analytical Technique | Principle | Potential Application |

| Ion Chromatography with Conductivity Detection | Separation of ions based on their charge, followed by detection of their conductivity. mdpi.com | Quantification of nitrate (B79036) and nitrite (B80452) in various matrices. mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds based on their polarity, followed by detection based on their mass-to-charge ratio. mdpi.com | Identification and quantification of a wide range of organic nitrates. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling point, followed by mass spectrometric detection. mdpi.com | Analysis of volatile organic nitrates and their degradation products. |

| Capillary Electrophoresis | Separation of charged molecules in a capillary tube under the influence of an electric field. nih.gov | High-resolution separation of closely related organic nitrates. |

Exploration of Intermolecular Interactions and Self-Assembly of 1-Chloropropane-1,1-diol Derivatives

The way molecules interact with each other and their environment governs their physical and chemical properties. Understanding the intermolecular interactions and self-assembly of 1-Chloropropane-1,1-diol derivatives is crucial for designing new materials with specific functions.

Future research in this area could explore:

Hydrogen Bonding: The hydroxyl groups of the diol and the nitro group of the nitrated product can participate in hydrogen bonding, which can influence the crystal packing and solubility of these compounds. mdpi.com

Halogen Bonding: The chlorine atom in 1-Chloropropane-1,1-diol can also participate in halogen bonding, a type of non-covalent interaction that is gaining increasing attention in crystal engineering and materials science. mdpi.com

Self-Assembly: The interplay of these intermolecular interactions can lead to the formation of ordered structures through self-assembly. researchgate.netrsc.org This could be exploited to create new materials with interesting optical, electronic, or catalytic properties.

Liquid Crystalline Phases: The introduction of appropriate functional groups could lead to the formation of liquid crystalline phases, which have applications in displays and sensors. rsc.org

By studying the fundamental principles of intermolecular interactions and self-assembly, researchers can gain control over the structure and properties of materials based on 1-Chloropropane-1,1-diol and its derivatives, opening up new possibilities for their application in a wide range of fields. mdpi.comrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.